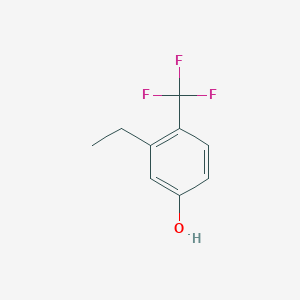![molecular formula C7H4INS B12070129 7-Iodothieno[3,2-b]pyridine](/img/structure/B12070129.png)
7-Iodothieno[3,2-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Iodothieno[3,2-b]pyridine is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring, with an iodine atom attached to the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodothieno[3,2-b]pyridine typically involves the iodination of thieno[3,2-b]pyridine. One common method is the direct iodination using iodine and a suitable oxidizing agent. For example, a radical-based direct C–H iodination protocol can be employed, where the iodination occurs in a regioselective manner . This method is advantageous due to its scalability and general applicability.
Industrial Production Methods: Industrial production of this compound may involve similar iodination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions can be optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions: 7-Iodothieno[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in cross-coupling reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the thieno[3,2-b]pyridine moiety.
科学的研究の応用
7-Iodothieno[3,2-b]pyridine has a wide range of applications in scientific research:
Biology: The compound can be used in the design of biologically active molecules, including potential drug candidates.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 7-Iodothieno[3,2-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. For example, derivatives of thieno[3,2-b]pyridine have been shown to interact with the GABA A receptor, exhibiting neurotropic activity . The iodine atom can also play a role in facilitating interactions with biological targets through halogen bonding.
類似化合物との比較
Thieno[2,3-c]pyridine: Another heterocyclic compound with a similar fused ring system but different substitution patterns.
Dithieno[3,2-b2′,3′-d]thiophene: A related compound with two thiophene rings fused together, used in organic electronics.
Uniqueness: 7-Iodothieno[3,2-b]pyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties. This makes it particularly valuable in cross-coupling reactions and in the design of molecules with specific biological activities.
特性
分子式 |
C7H4INS |
|---|---|
分子量 |
261.08 g/mol |
IUPAC名 |
7-iodothieno[3,2-b]pyridine |
InChI |
InChI=1S/C7H4INS/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H |
InChIキー |
HHZLPIVFNPCVCR-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C=CSC2=C1I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(17-Acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12070084.png)







![sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate](/img/structure/B12070127.png)
